

thioridazine in vivo antibacterial efficacy

Salmonella infection model

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Compound Focus: Thioridazine

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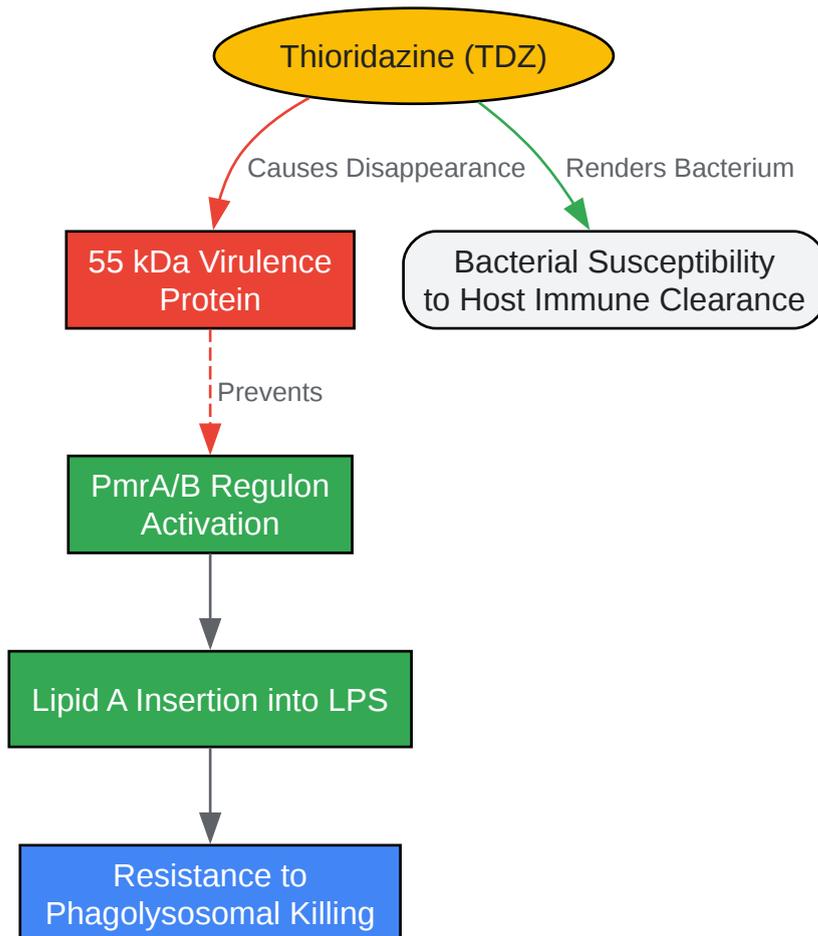
Experimental Protocol: In Vivo Efficacy Model

This protocol details the methodology for assessing **Thioridazine**'s efficacy in a mouse model of acute *Salmonella* infection [1].

- **Animal Model:** Female mice (e.g., BALB/c), 6-8 weeks old.
- **Infection Strain:** *Salmonella enterica* serovar Typhimurium 74. The virulence should be pre-tested to determine the LD100 (100% lethal dose).
- **Culture Preparation:** Grow bacteria overnight at 37°C in Brain-Heart Infusion (BHI) medium.
- **Infection Route:** Intraperitoneal (IP) injection with a standardized lethal dose (e.g., 2.2×10^8 CFU).
- **Drug Administration:**
 - **Compound:** **Thioridazine** hydrochloride dissolved in 5% Dimethyl Sulfoxide (DMSO).
 - **Dosing:** Administer via IP injection at 100 µg/mouse and 200 µg/mouse. Treatment should begin shortly after infection (e.g., within 1-2 hours).
 - **Control Groups:** Include an infected group treated with the vehicle (5% DMSO) only.
- **Endpoint Analysis:**
 - **Primary:** Monitor survival for at least 100 hours post-infection.
 - **Secondary:** At a predetermined time point (e.g., 24-48 hours), euthanize a subset of animals and aseptically collect the spleen, liver, and heart blood. Homogenize organ tissues and perform serial dilutions to determine the bacterial load (CFU/organ).

Proposed Mechanism of Action

Thioridazine's antibacterial effect against *Salmonella* is hypothesized to be **anti-virulence** rather than directly bactericidal. The proposed mechanism involves the disruption of a critical outer membrane virulence protein [2] [1].



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Diagram Title: Proposed Anti-Virulence Mechanism of **Thioridazine** against *Salmonella*

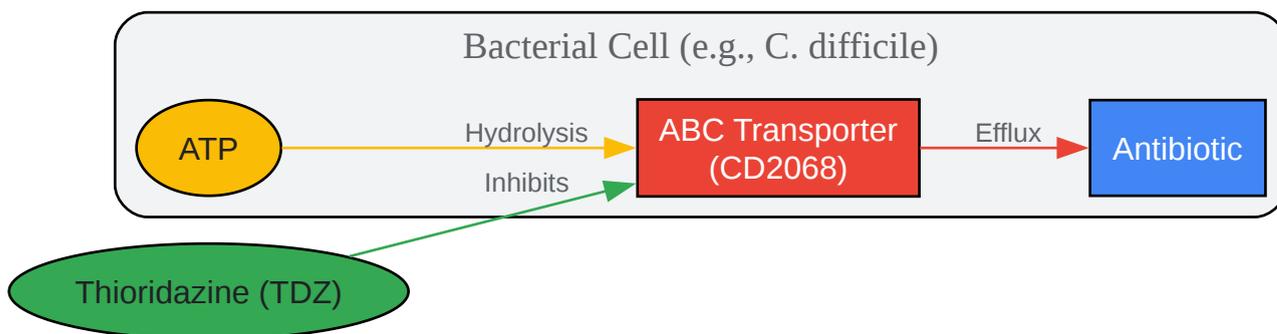
Critical Safety and Handling Considerations

Thioridazine is an antipsychotic agent with a **narrow therapeutic index** and serious safety risks. Its use in research requires stringent safety measures and justification [3] [4].

Aspect	Considerations for Research Use
Cardiotoxicity	Prolongs QTc interval ; can cause fatal arrhythmias (e.g., Torsades de Pointes). Baseline and periodic ECG monitoring is essential.
Contraindications	Avoid with other QTc-prolonging drugs, CYP450 2D6 inhibitors (e.g., fluoxetine, paroxetine), and in individuals with known cardiac conditions.
Handling & Dosing	Precise in-vivo dosing is critical. The human antipsychotic dose can reach 800 mg/day; rodent doses are much lower (e.g., 5-10 mg/kg).
Regulatory Status	Brand name discontinued in 2005 due to safety concerns. Use is reserved for treatment-refractory schizophrenia .

Research Applications and Future Directions

Thioridazine's primary research application is as an **efflux pump inhibitor** and **virulence-targeting agent** to resensitize resistant bacteria. Its efficacy is often observed in combination with sub-MIC levels of standard antibiotics [5] [6]. The diagram below illustrates this potential in a *Clostridioides difficile* infection model, which shares a similar resistance mechanism.



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Diagram Title: **Thioridazine** as an ABC Transporter Inhibitor

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